N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a multifunctional heterocyclic core. The compound features a 6-ethylthio substituent, a 4-propylamino group, and a thiophen-2-yl acetamide side chain. Pyrazolo[3,4-d]pyrimidines are known for their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors . The thiophen-2-yl acetamide moiety introduces aromatic and electron-rich properties, which could influence binding affinity or metabolic stability .
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6OS2/c1-3-7-20-16-14-12-21-24(17(14)23-18(22-16)26-4-2)9-8-19-15(25)11-13-6-5-10-27-13/h5-6,10,12H,3-4,7-9,11H2,1-2H3,(H,19,25)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNFBMIYVBIFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of ethylthio and propylamino groups. The final step involves the attachment of the thiophen-2-yl acetamide moiety. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly in oncology and infectious diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular pathways, leading to therapeutic effects such as anti-cancer activity or antimicrobial properties.
Comparison with Similar Compounds
Substituent-Driven Variations
Key structural analogues include compounds synthesized by Hindawi (2017), such as 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (compounds 2–10) . These derivatives share the pyrazolo[3,4-d]pyrimidine core but differ in substituents:
- Position 1 : Phenyl group (compounds 2–10) vs. ethyl-thiophen-2-yl acetamide chain (target compound).
- Position 6 : Substituted phenacyl-thio groups (compounds 2–10) vs. ethylthio (target compound).
- Position 4: Oxo group (compounds 2–10) vs. propylamino (target compound).
Impact of substitutions :
- The propylamino group at position 4 in the target compound replaces the oxo group, likely altering hydrogen-bonding capacity and basicity.
Comparison with 3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenol (Compound 137i)
This analogue () shares the 6-ethylthio and 4-amino groups but differs in:
- Position 1 : 2-phenylpropyl vs. ethyl-thiophen-2-yl acetamide.
- Aromatic substituent: Phenol vs. thiophen-2-yl. Functional implications:
Alkylation Strategies
The target compound’s synthesis likely involves alkylation of a pyrazolo[3,4-d]pyrimidine intermediate with a chloroacetamide derivative, analogous to methods described in for thiopyrimidines . For example:
Thioether Formation
The 6-ethylthio group in the target compound may be introduced via nucleophilic displacement, similar to the synthesis of ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () .
Spectroscopic and Physicochemical Comparisons
NMR Profiling
highlights the utility of NMR chemical shifts in differentiating substituent effects. For example:
- Regions A and B (positions 29–36 and 39–44) show significant chemical shift variations in analogues with differing substituents .
- The target compound’s thiophen-2-yl acetamide group would likely perturb shifts in these regions compared to phenyl or phenol derivatives.
Data Tables
Table 1: Structural Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
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